molecular formula C18H34O8 B14698696 Bis(2,3-dihydroxypropyl) dodecanedioate CAS No. 22357-14-8

Bis(2,3-dihydroxypropyl) dodecanedioate

Cat. No.: B14698696
CAS No.: 22357-14-8
M. Wt: 378.5 g/mol
InChI Key: ZYTVIGHPACNICM-UHFFFAOYSA-N
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Description

Bis(2,3-dihydroxypropyl) dodecanedioate is a diester compound formed by the esterification of dodecanedioic acid (a C12 dicarboxylic acid) with two molecules of 2,3-dihydroxypropanol (glycerol derivative). This structure features two ester linkages and hydroxyl groups, making it a bifunctional monomer suitable for polymer synthesis. Its linear C12 backbone and hydrophilic hydroxyl groups contribute to its utility in green chemistry applications, such as solvent-free polyurethane production .

Properties

CAS No.

22357-14-8

Molecular Formula

C18H34O8

Molecular Weight

378.5 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl) dodecanedioate

InChI

InChI=1S/C18H34O8/c19-11-15(21)13-25-17(23)9-7-5-3-1-2-4-6-8-10-18(24)26-14-16(22)12-20/h15-16,19-22H,1-14H2

InChI Key

ZYTVIGHPACNICM-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)OCC(CO)O)CCCCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) dodecanedioate typically involves the esterification of dodecanedioic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and quality of the final product. Industrial processes may also incorporate advanced purification techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dihydroxypropyl) dodecanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecanedioic acid derivatives, while reduction can produce diols .

Scientific Research Applications

Bis(2,3-dihydroxypropyl) dodecanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2,3-dihydroxypropyl) dodecanedioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing dodecanedioic acid and 2,3-dihydroxypropyl alcohol, which may have distinct biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Monoesters vs. Diesters

(2R)-2,3-Dihydroxypropyl Dodecanoate (Monoester)
  • Structure: Monoester of dodecanoic acid (C12 fatty acid) and 2,3-dihydroxypropanol.
  • Molecular Formula : C15H30O4 (MW: 274.4 g/mol).
  • Key Differences : Single ester group vs. two in the target compound. Reduced hydrophobicity due to shorter alkyl chain and lack of a second ester linkage. Found in natural sources (e.g., plant extracts) .
Hexadecanoic Acid 2,3-Dihydroxypropyl Ester (Monoester)
  • Structure: Monoester of palmitic acid (C16 fatty acid) and 2,3-dihydroxypropanol.
  • Molecular Formula : C19H38O4 (MW: 330.5 g/mol).
  • Key Differences : Longer saturated C16 chain increases hydrophobicity. Isolated from Castanea mollissima seeds, suggesting biological roles in plants .
2,3-Dihydroxypropyl Octadecatrienoate (Monoester, Unsaturated)
  • Structure: Monoester of polyunsaturated octadecatrienoic acid (C18:3) and 2,3-dihydroxypropanol.
  • Key Differences : Unsaturated C18 chain introduces kinks, reducing melting point and enhancing fluidity. Isolated from the mangrove plant Excoecaria agallocha .
Bis(2,3-Dihydroxypropyl)ether Dicarbonate
  • Structure : Cyclic carbonate derivative with ether linkages.
  • Applications: Used as a monomer for poly(hydroxyurethanes) via reaction with diamines. Synthesized via a one-step, solvent-free route, emphasizing green chemistry .
  • Key Differences : Carbonate functional groups instead of esters; cyclic structure enhances reactivity in polymer formation.

Pharmaceutical Derivatives

Iohexol and Related Compounds
  • Structure: Triiodinated benzene core with multiple 2,3-dihydroxypropylamide groups (e.g., USP Iohexol Related Compound A: 5-amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide).
  • Applications : X-ray contrast agents.
  • Key Differences : Complex iodinated aromatic core with amide linkages; structurally unrelated to ester-based compounds but shares dihydroxypropyl substituents .

Data Table: Comparative Analysis

Compound Name Type Carbon Chain Functional Groups Molecular Weight (g/mol) Applications Source/Reference
Bis(2,3-dihydroxypropyl) dodecanedioate Diester C12 (diacid) Two esters, hydroxyls ~362.4* Polymer synthesis Synthetic routes
(2R)-2,3-dihydroxypropyl dodecanoate Monoester C12 (fatty) One ester, hydroxyls 274.4 Natural product isolation Plant extracts
Hexadecanoic acid 2,3-dihydroxypropyl ester Monoester C16 (fatty) One ester, hydroxyls 330.5 Biological studies Castanea mollissima
2,3-Dihydroxypropyl octadecatrienoate Monoester C18:3 One ester, unsaturated ~352.5* Natural product research Excoecaria agallocha
Bis(2,3-dihydroxypropyl)ether dicarbonate Cyclic N/A Carbonates, ether ~234.2* Polyurethane synthesis Green chemistry

*Calculated based on molecular formulas.

Key Research Findings

Synthetic Utility: this compound’s diester structure enables bifunctional reactivity, making it superior to monoesters (e.g., dodecanoate or octadecatrienoate derivatives) in polymer applications .

Biodegradability: Compared to saturated monoesters (e.g., C16), the C12 diacid backbone may enhance biodegradability due to shorter chain length .

Natural vs. Synthetic: Monoesters like hexadecanoic acid 2,3-dihydroxypropyl ester are primarily isolated from plants, whereas diesters are synthetic intermediates .

Functional Group Impact : Cyclic carbonates (e.g., ether dicarbonate) exhibit higher reactivity than esters in polyurethane synthesis, but diesters offer tunable hydrophobicity .

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